molecular formula C13H24N6O4 B15210180 Pro-Arg-Gly

Pro-Arg-Gly

Cat. No.: B15210180
M. Wt: 328.37 g/mol
InChI Key: BNBBNGZZKQUWCD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proline-Arginine-Glycine (Pro-Arg-Gly) is a tripeptide composed of the amino acids proline, arginine, and glycine. Tripeptides like this compound are short chains of amino acids that play crucial roles in various biological processes. This compound is particularly notable for its involvement in regulating the function of anticoagulation and insular systems under conditions such as persistent hyperglycemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the third amino acid (glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Pro-Arg-Gly undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pro-Arg-Gly has diverse applications in scientific research:

Mechanism of Action

Pro-Arg-Gly exerts its effects through interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in blood coagulation and glucose metabolism. The arginine residue plays a key role in binding to target proteins and influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pro-Arg-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. Its ability to regulate anticoagulation and glucose metabolism sets it apart from other similar peptides .

Properties

Molecular Formula

C13H24N6O4

Molecular Weight

328.37 g/mol

IUPAC Name

2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1

InChI Key

BNBBNGZZKQUWCD-IUCAKERBSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O

Origin of Product

United States

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